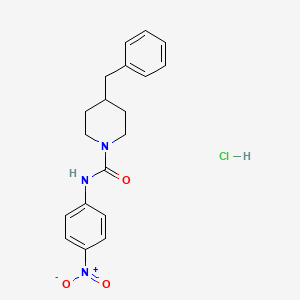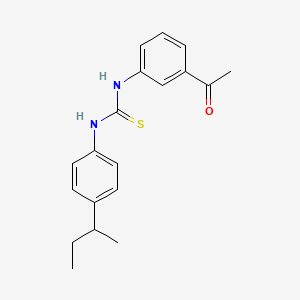
N-(3-acetylphenyl)-N'-(4-sec-butylphenyl)thiourea
描述
N-(3-acetylphenyl)-N'-(4-sec-butylphenyl)thiourea, also known as S-butyl-3-acetyl-4-isobutylphenylthiourea (SAIPTU), is a synthetic compound that has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
The exact mechanism of action of SAIPTU is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways in cells. For example, SAIPTU has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis.
Biochemical and physiological effects:
SAIPTU has been found to have various biochemical and physiological effects in cells and organisms. For example, it has been found to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. In plants, SAIPTU has been found to enhance root growth and increase the activity of certain enzymes involved in photosynthesis and respiration.
实验室实验的优点和局限性
One advantage of using SAIPTU in lab experiments is its broad range of potential applications. It has been studied for its potential use in various fields, including medicine, agriculture, and environmental science. Another advantage is its relatively low toxicity, which makes it a safer alternative to some other synthetic compounds.
One limitation of using SAIPTU in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions of the compound. Another limitation is its relatively high cost, which can make it less accessible for some researchers.
未来方向
There are several future directions for research on SAIPTU. One direction is to further investigate its potential use as an anticancer agent. This could involve studying its mechanism of action in more detail and testing its efficacy in clinical trials. Another direction is to investigate its potential use as a herbicide and plant growth regulator in more crops. This could involve testing its efficacy in field trials and optimizing its application methods. Finally, further research could be conducted on its potential use as a pollutant remediation agent, including testing its efficacy in different environmental settings and studying its long-term effects on soil and water quality.
科学研究应用
SAIPTU has been studied for its potential applications in various fields of research. In the field of medicine, SAIPTU has been investigated as a potential anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis and cell cycle arrest. SAIPTU has also been studied for its potential use as an antimicrobial agent, as it has been found to exhibit activity against a wide range of bacteria and fungi.
In the field of agriculture, SAIPTU has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds and has been shown to be effective against several weed species. SAIPTU has also been investigated for its potential use as a plant growth regulator, as it has been found to enhance the growth of certain crops.
In the field of environmental science, SAIPTU has been studied for its potential use as a pollutant remediation agent. It has been found to be effective in removing heavy metals from contaminated soil and water, possibly through the formation of stable complexes with the metals.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-(4-butan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-13(2)15-8-10-17(11-9-15)20-19(23)21-18-7-5-6-16(12-18)14(3)22/h5-13H,4H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTSZPWGKAVMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



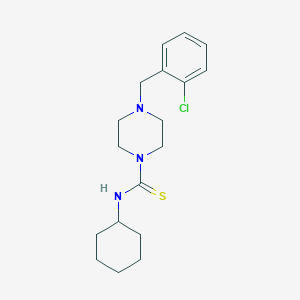

![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130740.png)
![N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4130747.png)
![N-[4-(aminosulfonyl)phenyl]-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4130754.png)
![N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4130758.png)
![N,N-diethyl-1-{2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidine-3-carboxamide](/img/structure/B4130773.png)
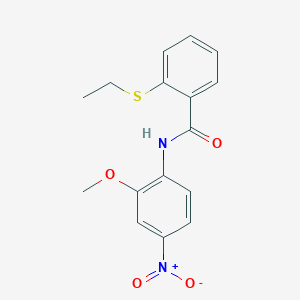
![2-(2-aminoethyl)-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-quinazolinamine dihydrochloride](/img/structure/B4130789.png)
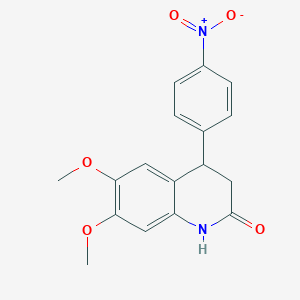

![5-(1-adamantyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4130815.png)

